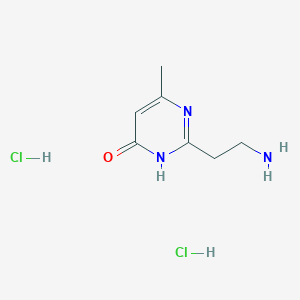

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-5-4-7(11)10-6(9-5)2-3-8;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBAOLMVDMJTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride typically involves the reaction of 2-chloro-6-methyl-4-pyrimidinol with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions include maintaining the temperature at around 80-100°C and using a molar excess of ethylenediamine to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(2-Aminoethyl)-6-methyl-4(1H)-pyrimidinone dihydrochloride

- Molecular Formula : C₇H₁₃Cl₂N₃O

- Molecular Weight : 226.101 g/mol

- CAS RN : 1390654-29-1 (among others)

- Key Features: A pyrimidinone derivative with a methyl group at position 6 and a 2-aminoethyl substituent at position 2. Dihydrochloride salt form enhances water solubility and stability, critical for pharmaceutical or agrochemical applications .

Comparison with Structurally Similar Compounds

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

- Molecular Formula : C₆H₁₁Cl₂N₅O

- Key Differences: Substituent: Amino group at position 6 instead of methyl. Impact:

- Increased hydrogen-bonding capacity due to the additional amino group.

- Potential for altered biological activity (e.g., targeting nucleotide biosynthesis pathways). CAS RN: 1390654-76-8 .

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one Hydrochloride

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

- Molecular Formula : C₆H₁₀N₄O₂·2HCl·H₂O

- Key Differences: Core Structure: Nitroimidazole ring instead of pyrimidinone. Impact:

- Nitro group confers electron-withdrawing properties, influencing redox reactivity (e.g., antimicrobial or antiparasitic activity).

- Distinct pharmacological applications, such as targeting anaerobic pathogens .

2-[2-(Methylamino)ethyl]pyrimidin-4-ol Dihydrochloride

- Molecular Formula : C₇H₁₃Cl₂N₃O

- Key Differences: Substituent: Methylamino group replaces aminoethyl. Impact:

- Reduced basicity due to N-methylation, altering solubility and pharmacokinetics.

- Potential for modified receptor interactions (e.g., selectivity in kinase inhibition) .

Elacestrant Dihydrochloride

- Molecular Formula : C₃₀H₄₀Cl₂N₂O₂

- Key Differences :

- Core Structure : Polycyclic estrogen receptor antagonist with a pyrimidine moiety.

- Impact :

- Extended aromatic system enables high-affinity binding to estrogen receptors.

- Dihydrochloride salt improves bioavailability for oral administration .

Comparative Physicochemical Properties

*Predicted LogP values based on substituent contributions.

Critical Analysis of Salt Forms

- Dihydrochloride Salts: Commonly employed to enhance solubility and stability. Example: Ranolazine dihydrochloride (CAS 95635-56-6) uses this salt form for improved oral absorption in angina treatment .

- Contrast with Sulfate Salts: Sulfate salts (e.g., 4-(2-(dimethylamino)ethyl)phenol sulphate) may offer different crystallization profiles but lower solubility in acidic media .

Biological Activity

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C7H12Cl2N4

CAS Number: 114205-82-1

The compound features a pyrimidine ring substituted with an aminoethyl group and a methyl group at specific positions, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic effects.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Anticancer Activity:

- Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects against various cancer cell lines, with IC50 values ranging from 1.42 μM to 4.56 μM against leukemia and solid tumors .

- Anti-inflammatory Effects:

- Antimicrobial Activity:

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

Research Findings

Synthesis Methods:

The synthesis of this compound typically involves multi-step reactions, starting from readily available pyrimidine derivatives followed by functional group modifications.

Structure-Activity Relationship (SAR):

Investigations into SAR have shown that modifications in the aminoethyl and methyl groups can significantly influence the compound's biological potency. For example, increasing lipophilicity often correlates with enhanced enzyme inhibition and receptor binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.